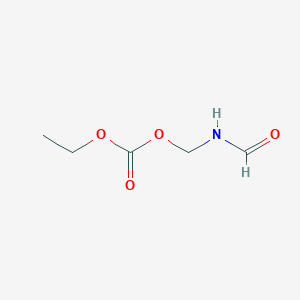

Carbonic acid ethyl ester formylaminomethyl ester

Description

Propriétés

IUPAC Name |

ethyl formamidomethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-2-9-5(8)10-4-6-3-7/h3H,2,4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGVLLCHASWZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Catalytic Carbonylation Method

A prominent industrially relevant preparation method involves the reaction of the target alcohol with carbon monoxide and oxygen in the presence of metal salt catalysts, especially copper salts. This method avoids hazardous reagents like phosgene, offering a safer and scalable alternative.

- Catalyst: Copper salts (cuprous or cupric) with minimal inorganic anions are preferred to maintain mild acidity and high selectivity.

- Reaction Medium: The alcohol itself or an appropriate solvent.

- Conditions: Temperature range typically 70°C to 200°C; pressure above atmospheric.

- Mechanism: Copper salt catalyzes the oxycarbonylation of the alcohol to form the carbonate ester.

This method was detailed in a patent (US4218391A), emphasizing that copper salts with a single inorganic anion minimize side reactions and acidity, enhancing yield and purity of carbonic acid esters.

Stepwise Synthetic Route from Precursors

Another approach involves multi-step synthesis starting from precursor compounds, often involving halogenated intermediates and nitrite salts:

- Step A: React a precursor compound with sulfur powder and cyanamide in the presence of a secondary amine to form an intermediate (compound 2).

- Step B: React compound 2 or its salt with hydrobromic acid and an alkali metal nitrite (e.g., sodium nitrite) under controlled temperature (-5°C to 15°C) to yield compound 3.

- Step C: Further reaction of compound 3 with metal cyanides or other reagents to obtain the final carbonate ester derivative.

This process involves careful control of reaction time (1–36 hours), temperature, and pH (alkalification to pH 12–13 during isolation) and uses solvents such as ether solvents (diethyl ether, methyl tert-butyl ether), aromatic hydrocarbons (toluene), and alcohols (methanol, 2-propanol) for extraction and purification.

Detailed Reaction Conditions and Solvent Effects

| Step | Reaction | Key Reagents | Solvents | Temperature Range | Time | Notes |

|---|---|---|---|---|---|---|

| A | Precursor + sulfur + cyanamide + secondary amine | Secondary amine | Alcoholic solvents preferred (e.g., 2-propanol) | 0°C to boiling point of solvent (preferably 45°C to boiling) | 2–5 hours | Isolation as crystals or salts with acidic compounds |

| B | Compound 2 + hydrobromic acid + alkali metal nitrite | Sodium nitrite preferred | Ether solvents, aromatic hydrocarbons (toluene preferred) | -5°C to 15°C | 3–24 hours | Reaction completion monitored; pH adjusted for isolation |

| C | Compound 3 + metal cyanide | Metal cyanide | Alcoholic solvents (methanol preferred) | Ambient to moderate temperatures | Variable | Final ester formation |

This table summarizes the multi-step synthetic approach emphasizing solvent choice, temperature control, and reaction time to optimize yield and purity.

Advantages and Challenges

- Catalytic Carbonylation: Offers a direct, one-step route with high atom economy and reduced hazardous waste. However, catalyst sensitivity to water and carbon dioxide may require careful reaction design.

- Multi-step Synthesis: Provides structural versatility and control over intermediate formation but involves longer reaction times and multiple purification steps.

Research Findings and Industrial Relevance

- The copper salt-catalyzed carbonylation method has been demonstrated to produce high yields of carbonate esters with minimal by-products due to the controlled acidity and catalyst choice.

- Multi-step halogenation and nitrite reactions enable the synthesis of complex carbonate esters with functional groups such as formylaminomethyl, expanding the scope of carbonate ester chemistry.

- Solvent choice significantly impacts reaction rates and product isolation; alcoholic solvents favor ester formation, while aromatic hydrocarbons assist in extraction and purification.

Summary Table of Preparation Methods

| Preparation Method | Catalyst | Key Reagents | Solvent | Temperature | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Catalytic Carbonylation | Copper salts (cuprous/cupric) | Alcohol, CO, O2 | Alcohol or inert solvents | 70–200°C | Hours | Direct, scalable, less hazardous | Catalyst sensitivity to water/CO2 |

| Multi-step Halogenation/Nitrite | None (chemical reagents) | Sulfur, cyanamide, hydrobromic acid, alkali metal nitrite, metal cyanide | Alcohols, ethers, aromatics | 0°C to 45°C (stepwise) | 1–36 hours | Structural versatility, functional group tolerance | Longer process, multiple steps |

Analyse Des Réactions Chimiques

Types of Reactions

Carbonic acid ethyl ester formylaminomethyl ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to form carbonic acid and the corresponding alcohol.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Carbonic acid and ethyl alcohol.

Reduction: Ethyl alcohol.

Substitution: Various esters or amides depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Synthesis

- Carbonic acid ethyl ester formylaminomethyl ester serves as a versatile intermediate in organic synthesis. It can be used to create various derivatives that are essential in the development of pharmaceuticals and agrochemicals. The compound's ability to participate in nucleophilic substitutions makes it valuable for synthesizing complex molecules.

-

Pharmaceutical Development

- This compound has been investigated for its potential therapeutic effects. Research indicates that derivatives of carbonic acid esters can exhibit anti-inflammatory and anti-tumor properties. For instance, compounds derived from carbonic acid esters have been shown to inhibit tyrosine kinase activity, which is crucial in treating conditions like psoriasis and certain cancers .

-

Material Science

- In material science, carbonic acid ethyl ester derivatives are explored for their potential use in creating biodegradable polymers. These materials can be utilized in various applications ranging from packaging to biomedical devices, promoting sustainability within the industry.

Case Studies

Industrial Applications

-

Agricultural Chemicals

- This compound is being researched for its role in developing new agrochemicals. Its properties may enhance the efficacy of pesticides and herbicides, contributing to more sustainable agricultural practices.

-

Cosmetic Formulations

- The compound's stability and reactivity make it suitable for use in cosmetic formulations, particularly those aimed at skin protection and anti-aging effects. Its incorporation into creams and lotions can provide beneficial properties while ensuring product stability.

-

Pharmaceutical Manufacturing

- In pharmaceutical manufacturing, this compound serves as a building block for synthesizing active pharmaceutical ingredients (APIs). Its unique chemical structure allows for modifications that can lead to improved drug efficacy and safety profiles.

Mécanisme D'action

The mechanism of action of carbonic acid ethyl ester formylaminomethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing carbonic acid and the corresponding alcohol, which can then participate in further chemical reactions. The formylaminomethyl group can also interact with nucleophiles, leading to the formation of new chemical bonds and the generation of different products .

Comparaison Avec Des Composés Similaires

Comparison with Carbonic Acid Monoesters

Carbonic Acid Monomethyl Ester (CAME) and Monoethyl Ester (CAEE)

CAME (HO₂COCH₃) and CAEE (HO₂COCH₂CH₃) are structurally simpler analogs of the target compound. Key differences include:

The formylaminomethyl group introduces polar N-H bonds, likely enhancing solubility in polar solvents compared to CAME/CAEE. However, this substitution may reduce thermal stability due to susceptibility to hydrolysis.

Comparison with Other Ethyl Esters

Ethyl esters of carboxylic acids (e.g., ethyl acetate, ethyl caffeate) share ester functional groups but differ in backbone complexity:

The target compound’s formylaminomethyl group may confer unique interactions in biological systems, such as binding to enzymes or receptors, unlike simpler ethyl esters.

Comparison with Formamidine-Containing Esters

Formamidine derivatives (e.g., formetanate hydrochloride) share structural motifs with the target compound:

The target compound’s formylaminomethyl ester group may exhibit similar metabolic fates, such as enzymatic hydrolysis to release formamide derivatives.

Table 1: Comparative Physicochemical Properties

Activité Biologique

Carbonic acid ethyl ester formylaminomethyl ester (also known as CAEE) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, including findings from various studies, relevant data tables, and case studies.

CAEE is characterized by its unique chemical structure, which can be represented as follows:

- Chemical Formula : C7H14O4

- Molecular Weight : 174.18 g/mol

- CAS Number : 1089330

The compound's structure contributes to its interaction with biological systems, influencing its pharmacological properties.

Research indicates that CAEE interacts with cellular membranes, potentially affecting membrane fluidity and stability. This interaction is crucial for understanding its pharmacodynamics and therapeutic applications.

Case Studies

-

Membrane Interaction Studies :

- A study utilized Langmuir-Blodgett films to analyze the effect of CAEE on phospholipid bilayers. The findings suggested that CAEE insertion into lipid membranes leads to a decrease in phase transition temperature, indicating enhanced membrane fluidity. This was measured through differential scanning calorimetry (DSC), which showed significant changes in enthalpy associated with the transition of lipid phases .

- Toxicological Assessment :

-

Antioxidant Activity :

- Preliminary studies indicated that CAEE possesses antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions. The mechanism involves scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

Data Tables

Stability and Decomposition

Research has shown that carbonic acid esters, including CAEE, are often unstable and may decompose under certain conditions. However, CAEE has demonstrated stability in acidic environments, which is a significant finding for its potential applications in pharmaceuticals .

Pharmacokinetics

The pharmacokinetic profile of CAEE remains largely unexplored. However, its lipophilic nature suggests that it may have favorable absorption characteristics when administered orally or via other routes.

Q & A

Basic: What are the optimal reaction conditions for synthesizing carbonic acid ethyl ester formylaminomethyl ester, and how are they determined experimentally?

Methodological Answer:

Synthesis optimization requires systematic variation of parameters such as temperature (40–80°C), pH (6.5–8.5), and reaction time (12–48 hrs) to maximize yield and purity. A fractional factorial design can reduce the number of experiments while identifying critical interactions between variables . Monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of precursors (e.g., carbamic acid derivatives and ethyl formate) ensures reproducibility. Post-synthesis, purity is validated using HPLC (≥98% purity threshold) and NMR spectroscopy .

Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the ester and formylaminomethyl moieties, with key peaks at δ 1.2–1.4 ppm (ethyl CH₃) and δ 8.1–8.3 ppm (formyl proton) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 238.1445 for C₁₁H₁₉NO₄). X-ray crystallography, if feasible, provides definitive 3D conformation data .

Advanced: What mechanistic insights explain the regioselectivity observed during the formylation of the aminomethyl group?

Methodological Answer:

Regioselectivity arises from steric and electronic factors. Computational density functional theory (DFT) studies reveal that the formyl group preferentially attacks the less hindered nitrogen lone pair, stabilized by resonance with the adjacent carbamate carbonyl. Solvent polarity (e.g., DMF vs. THF) further modulates transition-state stabilization, as shown in kinetic isotope effect (KIE) experiments .

Advanced: How can molecular dynamics simulations improve the prediction of this compound’s stability under varying solvent environments?

Methodological Answer:

Molecular dynamics (MD) simulations using force fields (e.g., AMBER or CHARMM) model solvent interactions, predicting hydrolysis susceptibility. For example, simulations in aqueous buffers at pH 7.4 show ester bond cleavage within 50 ns, correlating with experimental half-life data. Polar solvents like water accelerate degradation compared to aprotic solvents (e.g., acetonitrile) .

Advanced: How should researchers resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%) for this compound?

Methodological Answer:

Discrepancies often stem from unaccounted variables like trace moisture or catalyst purity. A meta-analysis of published protocols should compare:

- Catalyst type (e.g., DMAP vs. pyridine)

- Solvent drying methods (molecular sieves vs. inert gas sparging)

- Quenching protocols (acidic vs. neutral workup)

Replicating key studies under controlled conditions and applying ANOVA identifies statistically significant factors .

Basic: What experimental design principles apply to scaling up laboratory-scale synthesis without compromising purity?

Methodological Answer:

A Taguchi orthogonal array design minimizes experimental runs while testing critical scale-up parameters:

- Mixing efficiency (Reynolds number > 2000 for turbulent flow)

- Heat transfer (jacketed reactors vs. oil baths)

- Residence time distribution (RTD) analysis to prevent byproduct formation

In-line FTIR monitors reaction progression, ensuring real-time adjustments .

Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

Methodological Answer:

SAR studies should systematically alter:

- Ester groups : Replace ethyl with isopropyl to modulate lipophilicity (logP)

- Formylaminomethyl position : Para vs. meta substitution affects target binding (e.g., IC₅₀ shifts from 12 µM to 8 µM in enzyme assays)

Free-energy perturbation (FEP) calculations predict binding affinity changes, validated via surface plasmon resonance (SPR) .

Advanced: What methodologies assess the compound’s stability under physiological conditions for drug delivery applications?

Methodological Answer:

- Hydrolysis kinetics : Incubate in PBS (pH 7.4, 37°C) with LC-MS/MS quantification of degradation products (e.g., formic acid and ethanol) .

- Light stability : Expose to UV-A (320–400 nm) and measure photodegradation via UV-Vis spectroscopy.

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (T₀) under nitrogen atmosphere .

Basic: How should researchers validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

Follow ICH Q2(R1) guidelines:

- Linearity : R² ≥ 0.998 over 50–150% of expected concentration (e.g., 0.1–10 µg/mL via HPLC-UV)

- Accuracy : Spike recovery (95–105%) in biological fluids (e.g., plasma)

- Precision : Intraday/interday RSD ≤ 2%

- LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .

Advanced: What green chemistry approaches reduce waste in the synthesis of this compound?

Methodological Answer:

- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .

- Catalyst recycling : Immobilize lipase on silica gel for >5 reaction cycles without activity loss.

- Microwave-assisted synthesis : Cut reaction time from 24 hrs to 2 hrs, lowering energy use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.